molecular formula C12H11BrN2O2 B3999044 7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide

7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide

Cat. No.: B3999044
M. Wt: 295.13 g/mol
InChI Key: HKPZBGQQBJLINB-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the 5,10-dioxide groups back to their corresponding diols or other reduced forms.

    Substitution: The bromine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent such as benzene.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Higher oxides or other oxidized derivatives.

    Reduction: Corresponding diols or other reduced forms.

    Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide involves its interaction with molecular targets such as enzymes and cellular components. The bromine atom and the 5,10-dioxide groups enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

    Phenazine: The parent compound, known for its broad spectrum of biological activities.

    Pyocyanin: A naturally occurring phenazine with antimicrobial properties.

    Clofazimine: A phenazine derivative used as an antituberculosis agent.

Properties

IUPAC Name

8-bromo-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-8-5-6-11-12(7-8)15(17)10-4-2-1-3-9(10)14(11)16/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPZBGQQBJLINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C3=C([N+]2=O)C=CC(=C3)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Reactant of Route 2
7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Reactant of Route 3
7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Reactant of Route 4
7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Reactant of Route 5
7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide
Reactant of Route 6
7-bromo-1,2,3,4-tetrahydrophenazine 5,10-dioxide

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